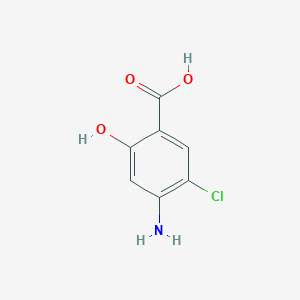

4-Amino-5-chloro-2-hydroxybenzoic acid

Overview

Description

“4-Amino-5-chloro-2-hydroxybenzoic acid” is an intermediate in the synthesis of Albaconazole , an antifungal agent as neuroprotectant . It’s a unique chemical with the linear formula C7H6ClNO3 .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-Amino-5-chloro-2-hydroxybenzoic acid”. It’s known to be an intermediate in the synthesis of Albaconazole , but the exact reactions are not specified.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-5-chloro-2-hydroxybenzoic acid” are not widely reported. It has a molecular weight of 187.584 .Scientific Research Applications

Antibiotic Biosynthesis

4-Amino-5-chloro-2-hydroxybenzoic acid is involved in the biosynthesis and synthesis of several important classes of antibiotics. The chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a related compound, have been prepared for studies in antibiotic biosynthesis, highlighting the significance of these compounds in medical research (Becker, 1984).

Photodecomposition Studies

Research on the photodecomposition of chlorobenzoic acids, which include compounds like 4-Amino-5-chloro-2-hydroxybenzoic acid, shows how these compounds react under ultraviolet irradiation. This has implications for understanding their stability and behavior in different environmental conditions (Crosby & Leitis, 1969).

Biotechnological Applications

4-Amino-5-chloro-2-hydroxybenzoic acid can be a starting feedstock for the biosynthesis of industrially pertinent compounds. It has applications in food, cosmetics, pharmacy, and as a fungicide. Synthetic biology and metabolic engineering approaches enable the biosynthesis of high-value bioproducts from this compound (Wang et al., 2018).

Synthesis of Derivative Compounds

This acid serves as a precursor for the synthesis of various derivative compounds. For instance, it has been used in the metabolic studies of mosapride, a gastroprokinetic agent, highlighting its role in the synthesis of pharmaceuticals (Kato & Morie, 1996).

Conversion in Biochemical Pathways

The conversion of phenols to anilines in biochemical pathways is another area of research where 4-Amino-5-chloro-2-hydroxybenzoic acid is relevant. For example, the conversion of 4-hydroxybenzoic acid to aniline, a related process, has been studied, demonstrating the biochemical transformation capabilities of these compounds (White, 2011).

Chromatographic Analysis

The compound has been evaluated as an eluent in chromatography for the separation and determination of uncommon anions. Its properties make it a useful agent in analytical chemistry, particularly in spectrometric analysis (Mehra & Pelletier, 1990).

properties

IUPAC Name |

4-amino-5-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNBRVAZXOPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3252032.png)

![6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3252047.png)

![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3252057.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)

![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)